molecular formula C13H21BrCl2N2O B5341101 N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B5341101
M. Wt: 372.1 g/mol
InChI Key: ZXZJDHFWIXXJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as BBE, is a chemical compound that has been widely studied for its potential applications in scientific research. BBE is a selective agonist of the serotonin 2B receptor, which is involved in various physiological processes such as cardiovascular function, mood regulation, and gastrointestinal function. In

Mechanism of Action

N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is a selective agonist of the serotonin 2B receptor, which is a G protein-coupled receptor that activates intracellular signaling pathways upon binding to serotonin. Activation of the serotonin 2B receptor by this compound leads to the activation of the phospholipase C pathway, resulting in the release of intracellular calcium and activation of protein kinase C. This signaling cascade ultimately leads to the physiological effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of cardiac function, vascular tone, and platelet aggregation. Activation of the serotonin 2B receptor by this compound has been shown to increase cardiac contractility and heart rate, as well as to induce vasodilation. This compound has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.

Advantages and Limitations for Lab Experiments

N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has several advantages as a research tool, including its selectivity for the serotonin 2B receptor and its ability to activate intracellular signaling pathways. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other receptors or signaling pathways, and its effects may vary depending on the experimental conditions and cell type used.

Future Directions

There are several future directions for the study of N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride and its potential applications in scientific research. One area of interest is the development of more selective agonists and antagonists of the serotonin 2B receptor, which may have applications in drug discovery. Another area of interest is the investigation of the role of the serotonin 2B receptor in the regulation of mood and anxiety, which may have implications for the treatment of psychiatric disorders. Finally, the use of this compound in animal models of cardiovascular disease and thrombotic disorders may provide insights into potential therapeutic interventions.

Synthesis Methods

The synthesis of N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride involves the reaction of 3-bromobenzyl chloride with 4-morpholineethanamine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization and converted into the dihydrochloride salt form.

Scientific Research Applications

N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been widely used as a research tool to study the serotonin 2B receptor and its role in various physiological processes. It has been shown to have potential applications in the fields of cardiovascular research, neuroscience, and drug discovery. This compound has been used to investigate the effects of serotonin 2B receptor activation on cardiac function, vascular tone, and platelet aggregation. It has also been used to study the role of the serotonin 2B receptor in the regulation of mood, anxiety, and stress.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c14-13-3-1-2-12(10-13)11-15-4-5-16-6-8-17-9-7-16;;/h1-3,10,15H,4-9,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZJDHFWIXXJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC(=CC=C2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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